2-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile

Purity Quality control Procurement

Choose this 98% pure difluoromethyl-pyrazole building block for its unique pyrazin-2-yl substituent, which adds ~20–26 Ų TPSA over phenyl analogs, enhancing aqueous solubility and hydrogen-bonding for fragment-based screening. The –CH₂CN spacer reduces C4–H acidity by 1–2 pKa units versus the carbonitrile analog, enabling selective C–C coupling under milder basic conditions that preserve base-sensitive protecting groups. Compared to 95%-grade phenyl variants, this higher starting purity eliminates a pre-use chromatography step, saving time in parallel library production.

Molecular Formula C10H7F2N5
Molecular Weight 235.19 g/mol
CAS No. 2097983-24-7
Cat. No. B1483308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile
CAS2097983-24-7
Molecular FormulaC10H7F2N5
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NN(C(=C2)CC#N)C(F)F
InChIInChI=1S/C10H7F2N5/c11-10(12)17-7(1-2-13)5-8(16-17)9-6-14-3-4-15-9/h3-6,10H,1H2
InChIKeyBOMIHJBKLWVBLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile (CAS 2097983-24-7): Laboratory Procurement & Differentiation Guide


2-(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic building block belonging to the difluoromethyl pyrazole class, featuring a pyrazin-2-yl substituent at the 3-position and an acetonitrile side-chain at the 5-position of the pyrazole ring . With molecular formula C10H7F2N5 and a molecular weight of 235.19 g/mol , it serves as an intermediate in medicinal chemistry programs where both the hydrogen-bonding capacity of the pyrazine ring and the metabolic stability conferred by the difluoromethyl group are desirable . Commercially available from multiple suppliers in research quantities (milligrams to grams), its procurement value is determined by structural characteristics that distinguish it from simpler or differently substituted analogs.

Why In-Class Pyrazole Acetonitriles Cannot Simply Substitute for 2-(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile


Within the difluoromethyl pyrazole acetonitrile family, three key structural variables—the nature of the 3-substituent, the spacing between the nitrile and the pyrazole core, and the substitution pattern on the pyrazole ring—profoundly affect molecular recognition, physicochemical properties, and downstream synthetic utility. Replacing the pyrazin-2-yl group with phenyl (CAS 2098135-83-0) alters hydrogen-bond acceptor capacity and LogP ; truncation to the unsubstituted analog (CAS 1260659-20-8) removes a key pharmacophoric element [1]; and contracting the nitrile spacer from –CH2CN to –CN (CAS 2098104-44-8) changes both the pKa environment of the nitrile and the conformational flexibility available for target engagement [2]. The evidence below quantifies these differences where data are available, guiding procurement decisions when exact structural fidelity is required.

Quantitative Differentiation Evidence for 2-(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile vs. Closest Analogs


Higher Commercial Purity (98%) vs. Standard 95% for the Phenyl Analog and Carbonitrile Comparator

The target compound is offered at 98% purity by Leyan (Product No. 2281992) . In contrast, the phenyl analog (CAS 2098135-83-0) is typically supplied at 95% purity as per the standard research-grade specification from multiple vendors , and the carbonitrile comparator (CAS 2098104-44-8) is listed without a certified purity specification from major suppliers [1]. The 3-percentage-point purity advantage reduces the burden of additional purification steps in downstream reactions.

Purity Quality control Procurement

Molecular Weight and Formula Discrimination Against the Carbonitrile Analog

The target compound (MW = 235.19 g/mol, C10H7F2N5) is readily distinguished from its closest isobaric analog, 1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile (MW = 221.17 g/mol, C9H5F2N5) [1], by a mass difference of 14.02 Da (equivalent to one CH2 unit) and the presence of one additional carbon and two additional hydrogen atoms. This mass difference can be unambiguously resolved by LC-MS or high-resolution mass spectrometry, providing a robust identity confirmation metric.

Molecular identity Quality assurance Analytical verification

Topological Polar Surface Area (TPSA) Difference Relative to the Phenyl Analog

The replacement of phenyl (in CAS 2098135-83-0) with pyrazin-2-yl in the target compound increases the calculated topological polar surface area (TPSA) from approximately 41.6 Ų to an estimated ≥60 Ų (based on the addition of one extra nitrogen atom contributing ~15–20 Ų) . This higher TPSA predicts reduced passive membrane permeability but enhanced aqueous solubility, which is a critical parameter for fragment-based screening hit follow-up or when aqueous compatibility is required for biological assays [1].

Physicochemical property Drug-likeness Permeability prediction

Nitrile Spacer (–CH2CN vs. –CN) Alters pKa of Adjacent Positions and Synthetic Reactivity

The acetonitrile spacer (–CH2CN) in the target compound places the nitrile one methylene unit away from the pyrazole ring, in contrast to the carbonitrile analog where –CN is directly attached. This structural difference has a marked effect on the acidity of the pyrazole 4-position proton: the directly attached nitrile exerts a stronger electron-withdrawing inductive effect, lowering the pKa of the adjacent C–H by an estimated 1–2 units relative to the –CH2CN system [1]. This pKa shift directly impacts the conditions required for deprotonation and subsequent C–C bond formation at the 4-position of the pyrazole ring [2].

Reactivity pKa Synthetic utility

Availability as a Discontinued Product Signals Limited Supply and Urgency for Procurement Planning

The target compound has been explicitly marked as 'Discontinued' by at least one major supplier (CymitQuimica, Ref. 3D-XID98324) , whereas the phenyl analog (CAS 2098135-83-0) remains actively stocked and available from multiple sources . This supply status difference introduces procurement risk: researchers requiring the pyrazin-2-yl substitution pattern must secure inventory from remaining suppliers (e.g., Leyan, AKSci) or commission custom synthesis, as future commercial availability is not guaranteed.

Supply chain Availability Risk management

Optimal Research and Industrial Application Scenarios for 2-(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring Dual Hydrogen-Bond Donor/Acceptor Capacity at the 3-Position

The pyrazin-2-yl substituent provides an additional nitrogen atom capable of acting as a hydrogen-bond acceptor, increasing the calculated TPSA by an estimated 20–26 Ų compared to the phenyl analog . This property is specifically advantageous in fragment-based screening where aqueous solubility and efficient ligand–protein hydrogen-bonding interactions drive hit rates. Use this compound when the target binding site contains a hydrogen-bond donor residue positioned to interact with the pyrazine nitrogen, a feature absent in phenyl-substituted analogs.

Multi-Step Synthetic Routes Requiring Functional Group Tolerance at the Pyrazole 4-Position

The acetonitrile spacer (–CH2CN) reduces the electron-withdrawing inductive effect on the pyrazole ring relative to the carbonitrile analog, lowering the acidity of the C4–H proton by an estimated 1–2 pKa units [1]. This allows for selective deprotonation and subsequent C–C bond formation under milder basic conditions, preserving base-sensitive protecting groups elsewhere in the molecule. Prioritize this compound over the carbonitrile analog when the synthetic route contains esters, silyl ethers, or other base-labile functionality.

Medicinal Chemistry Programs Where High Initial Purity Reduces Purification Burden

With a supplier-certified purity of 98% (Leyan) , this compound offers a 3-percentage-point purity advantage over the standard 95% research grade of the phenyl analog . For parallel synthesis libraries where post-reaction purification is the bottleneck step, this higher starting purity can eliminate a pre-use chromatography or recrystallization step, translating to significant time savings in library production campaigns.

Biochemical Assays Requiring Aqueous Compatibility and Reduced Non-Specific Binding

The elevated TPSA of the pyrazin-2-yl-substituted compound relative to its phenyl counterpart predicts improved aqueous solubility and reduced non-specific binding to assay plates and proteins . When the phenyl analog shows evidence of precipitation or high non-specific binding in preliminary assay development, switching to the pyrazin-2-yl compound may rescue the assay without requiring addition of detergents or co-solvents that could perturb the biological system.

Quote Request

Request a Quote for 2-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.